molecular formula C8H17NO B072177 N,N-Diethylbutyramide CAS No. 1114-76-7

N,N-Diethylbutyramide

Cat. No. B072177
CAS RN: 1114-76-7
M. Wt: 143.23 g/mol
InChI Key: CDQSTBHGKNNPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04588833

Procedure details

56.5 g of crotonic acid diethylamide 36.9 g of ethanol, 1.27 g of pyridine and 2.74 g of Co2 (CO)8 are reacted analogously to Example 1 for 1.5 hours at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of hydrogen). Analysis showed that 99.6 mol % of the crotonic acid diethylamide had reacted. Relative to this, C5 -dicarboxylic acid derivatives containing mixed derivative groups had been formed at a selectivity of conversion of 97.4 mol %; 2-methylsuccinic acid 1-ethylester-4-diethylamide was 93.6% of this. In addition, butyric acid diethylamide and but-3-enoic acid diethylamide had been formed at selectivities of conversion of 1.2 mol % and 0.4 mol %, respectively.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methylsuccinic acid 1-ethylester 4-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])/[CH:5]=[CH:6]/[CH3:7])[CH3:2].C(O)C.[H][H]>N1C=CC=CC=1>[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH:6]=[CH2:7])[CH3:2]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
C(C)N(C(\C=C\C)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.27 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(\C=C\C)=O)CC
Step Three
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-methylsuccinic acid 1-ethylester 4-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted
ADDITION
Type
ADDITION
Details
containing
ADDITION
Type
ADDITION
Details
mixed derivative groups
CUSTOM
Type
CUSTOM
Details
had been formed at a selectivity of conversion of 97.4 mol %

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CCC)=O)CC
Name
Type
product
Smiles
C(C)N(C(CC=C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.